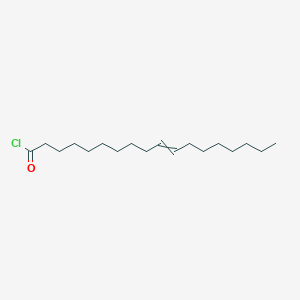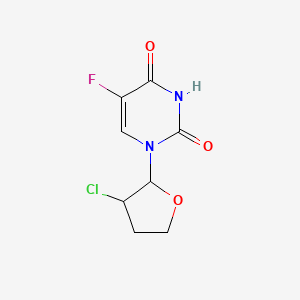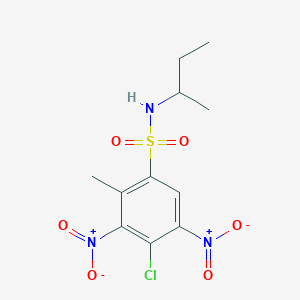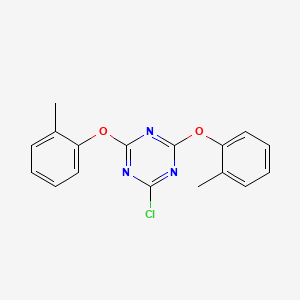
(2S)-N,N,2,6-tetramethylheptanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-N,N,2,6-tetramethylheptanamide is an organic compound with a specific stereochemistry, indicated by the (2S) configuration. This compound is characterized by its heptanamide backbone, with four methyl groups attached at the N, 2, and 6 positions. It is a chiral molecule, meaning it has a non-superimposable mirror image, which can have significant implications in its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N,N,2,6-tetramethylheptanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylheptanoic acid and N,N-dimethylamine.
Amidation Reaction: The key step in the synthesis is the amidation reaction, where the carboxylic acid group of 2,6-dimethylheptanoic acid reacts with N,N-dimethylamine to form the amide bond. This reaction is usually catalyzed by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the final product meets stringent quality standards.
化学反応の分析
Types of Reactions
(2S)-N,N,2,6-tetramethylheptanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the amide group to an amine, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups attached to the nitrogen and carbon atoms can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
科学的研究の応用
(2S)-N,N,2,6-tetramethylheptanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it valuable in studying stereochemistry and its effects on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (2S)-N,N,2,6-tetramethylheptanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The exact molecular targets and pathways involved can vary, but the compound’s stereochemistry often plays a crucial role in its activity.
類似化合物との比較
Similar Compounds
(2R)-N,N,2,6-tetramethylheptanamide: The enantiomer of (2S)-N,N,2,6-tetramethylheptanamide, with a different stereochemistry.
N,N-dimethylheptanamide: A similar compound lacking the methyl groups at the 2 and 6 positions.
2,6-dimethylheptanoic acid: The precursor used in the synthesis of this compound.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple methyl groups, which can significantly influence its chemical behavior and interactions with biological systems. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
63702-29-4 |
|---|---|
分子式 |
C11H23NO |
分子量 |
185.31 g/mol |
IUPAC名 |
(2S)-N,N,2,6-tetramethylheptanamide |
InChI |
InChI=1S/C11H23NO/c1-9(2)7-6-8-10(3)11(13)12(4)5/h9-10H,6-8H2,1-5H3/t10-/m0/s1 |
InChIキー |
XRTLQXQUKWARBX-JTQLQIEISA-N |
異性体SMILES |
C[C@@H](CCCC(C)C)C(=O)N(C)C |
正規SMILES |
CC(C)CCCC(C)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)



![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)

![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14506795.png)
![3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one](/img/structure/B14506799.png)

![{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14506803.png)
![2-[(4-Anilinophenyl)methyl]-N-phenylaniline](/img/structure/B14506813.png)



